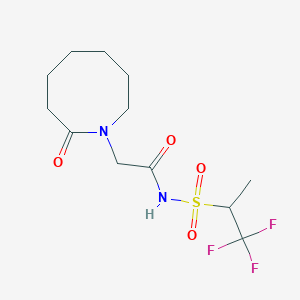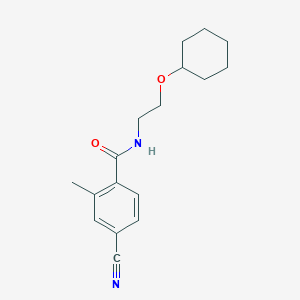![molecular formula C14H16N2O2 B6974435 [4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further linked to a butanoate ester. This compound is part of the imidazole family, known for its diverse applications in medicinal chemistry, biology, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate typically involves the formation of the imidazole ring followed by esterification. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenyl group is then introduced through a substitution reaction, and the final esterification step involves reacting the phenyl-imidazole intermediate with butanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl-imidazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme catalysis. The imidazole ring is known to coordinate with metal ions, making it useful in the study of metalloenzymes .
Medicine: Medically, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The imidazole ring is a common motif in many pharmaceutical agents .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
4-Phenyl-1H-imidazole: Similar structure but lacks the butanoate ester.
4,5-Diphenyl-imidazole: Contains an additional phenyl group, altering its chemical properties.
Imidazo[1,5-a]pyridine: A fused ring system with different biological activities.
Uniqueness: [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is unique due to the presence of the butanoate ester, which can influence its solubility and reactivity. This ester group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Propriétés
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)18-9-11-4-6-12(7-5-11)13-8-15-10-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYKFKDKMFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974375.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974403.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)
![4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974414.png)

![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)
![N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974443.png)

![N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974450.png)
